![molecular formula C16H13F3N2O3S B2974324 3-nitro-4-{[3-(trifluoromethyl)benzyl]sulfanyl}benzenecarbaldehyde O-methyloxime CAS No. 303996-11-4](/img/structure/B2974324.png)
3-nitro-4-{[3-(trifluoromethyl)benzyl]sulfanyl}benzenecarbaldehyde O-methyloxime
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-nitro-4-{[3-(trifluoromethyl)benzyl]sulfanyl}benzenecarbaldehyde O-methyloxime is a complex organic compound with significant potential in various scientific fields. This compound features a nitro group, a trifluoromethyl group, and a sulfanyl group attached to a benzene ring, along with an O-methyloxime functional group. Its unique structure allows it to participate in diverse chemical reactions and makes it valuable for research and industrial applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-nitro-4-{[3-(trifluoromethyl)benzyl]sulfanyl}benzenecarbaldehyde O-methyloxime typically involves multiple steps:
Trifluoromethylation: The trifluoromethyl group can be introduced via a reaction with trifluoromethyl iodide in the presence of a base such as potassium carbonate.
Sulfanylation: The sulfanyl group is added through a nucleophilic substitution reaction, where a thiol reacts with a halogenated benzene derivative.
Formylation: The formyl group is introduced using a Vilsmeier-Haack reaction, which involves the reaction of a substituted benzene with DMF and POCl3.
Oximation: Finally, the O-methyloxime group is formed by reacting the aldehyde with methoxyamine hydrochloride in the presence of a base like pyridine.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of automated systems for precise control of temperature, pressure, and reagent addition would be crucial.
化学反応の分析
Types of Reactions
Oxidation: The nitro group can be reduced to an amine using reducing agents like hydrogen gas over a palladium catalyst.
Reduction: The aldehyde group can be reduced to an alcohol using sodium borohydride or lithium aluminum hydride.
Substitution: The trifluoromethyl group can undergo nucleophilic aromatic substitution reactions, especially under strong basic conditions.
Common Reagents and Conditions
Oxidation: Hydrogen gas, palladium on carbon.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Sodium methoxide, potassium tert-butoxide.
Major Products
Reduction of the nitro group: 3-amino-4-{[3-(trifluoromethyl)benzyl]sulfanyl}benzenecarbaldehyde O-methyloxime.
Reduction of the aldehyde group: 3-nitro-4-{[3-(trifluoromethyl)benzyl]sulfanyl}benzyl alcohol O-methyloxime.
科学的研究の応用
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its functional groups allow for further modifications, making it useful in the development of new materials and catalysts.
Biology
In biological research, derivatives of this compound could be explored for their potential as enzyme inhibitors or as probes for studying biochemical pathways.
Medicine
The compound’s unique structure may offer potential in drug discovery, particularly in designing molecules that can interact with specific biological targets due to the presence of the trifluoromethyl group, which is known to enhance metabolic stability and bioavailability.
Industry
In the industrial sector, this compound could be used in the synthesis of specialty chemicals, agrochemicals, and pharmaceuticals, leveraging its reactivity and functional diversity.
作用機序
The mechanism by which 3-nitro-4-{[3-(trifluoromethyl)benzyl]sulfanyl}benzenecarbaldehyde O-methyloxime exerts its effects depends on its application. For instance, if used as an enzyme inhibitor, it may bind to the active site of the enzyme, blocking substrate access and thus inhibiting the enzyme’s activity. The trifluoromethyl group can enhance binding affinity through hydrophobic interactions, while the nitro group can participate in hydrogen bonding or electrostatic interactions.
類似化合物との比較
Similar Compounds
3-nitro-4-{[3-(trifluoromethyl)phenyl]sulfanyl}benzenecarbaldehyde: Lacks the O-methyloxime group, making it less versatile in certain reactions.
4-nitro-3-{[3-(trifluoromethyl)benzyl]sulfanyl}benzenecarbaldehyde: Positional isomer with different reactivity and properties.
3-nitro-4-{[4-(trifluoromethyl)benzyl]sulfanyl}benzenecarbaldehyde O-methyloxime: Similar structure but with the trifluoromethyl group in a different position, affecting its chemical behavior.
Uniqueness
The presence of the O-methyloxime group in 3-nitro-4-{[3-(trifluoromethyl)benzyl]sulfanyl}benzenecarbaldehyde O-methyloxime provides unique reactivity, allowing for specific interactions in chemical and biological systems that are not possible with similar compounds lacking this functional group. This makes it particularly valuable for targeted applications in research and industry.
特性
IUPAC Name |
(E)-N-methoxy-1-[3-nitro-4-[[3-(trifluoromethyl)phenyl]methylsulfanyl]phenyl]methanimine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13F3N2O3S/c1-24-20-9-11-5-6-15(14(8-11)21(22)23)25-10-12-3-2-4-13(7-12)16(17,18)19/h2-9H,10H2,1H3/b20-9+ |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SPGDRBBBGWDQOD-AWQFTUOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CON=CC1=CC(=C(C=C1)SCC2=CC(=CC=C2)C(F)(F)F)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CO/N=C/C1=CC(=C(C=C1)SCC2=CC(=CC=C2)C(F)(F)F)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13F3N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
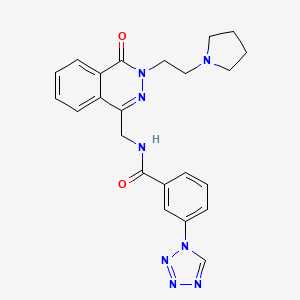
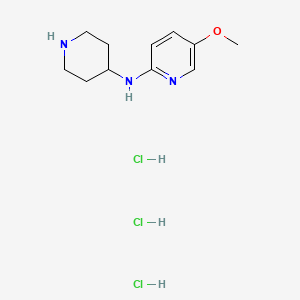
![4-(1,1-dioxo-1lambda6,2-thiazinan-2-yl)-N-[(4-hydroxyoxan-4-yl)methyl]benzene-1-sulfonamide](/img/structure/B2974245.png)
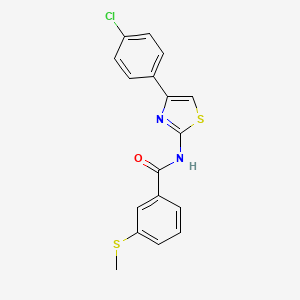
![N-(3,4-difluorophenyl)-2-[4-methyl-6-oxo-2-(pyrrolidin-1-yl)-1,6-dihydropyrimidin-1-yl]acetamide](/img/structure/B2974250.png)
![Methyl 2-amino-7,7-difluorospiro[3.5]nonane-2-carboxylate hcl](/img/structure/B2974251.png)
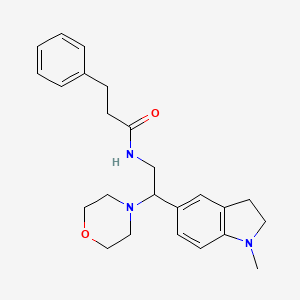
![1-[(7-Chloro-4-oxopyrido[1,2-a]pyrimidin-2-yl)methyl]-3-(4-chlorophenyl)-5,6-dimethylthieno[2,3-d]pyrimidine-2,4-dione](/img/new.no-structure.jpg)
![ethyl 6-[(3-chloro-4-fluorobenzenesulfonyl)methyl]-4-(2-methoxyphenyl)-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate](/img/structure/B2974257.png)
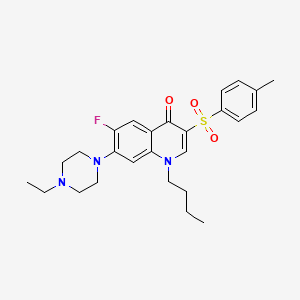
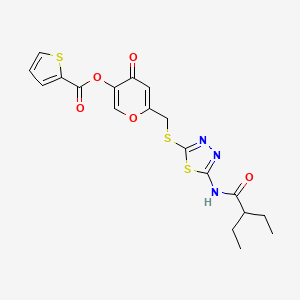
![4-[(Z)-2-Cyano-3-(3-methoxypropylamino)-3-oxoprop-1-enyl]-2-hydroxybenzoic acid](/img/structure/B2974262.png)
![2-((5-Nitrobenzo[d]thiazol-2-yl)thio)-1-(pyridin-2-yl)ethanone](/img/structure/B2974263.png)
